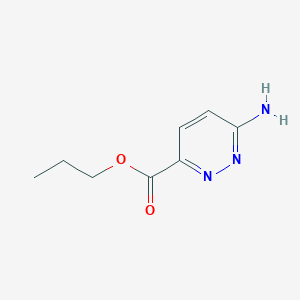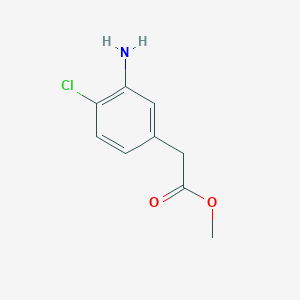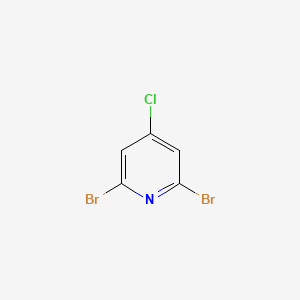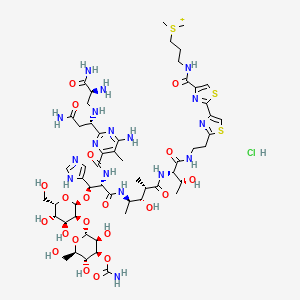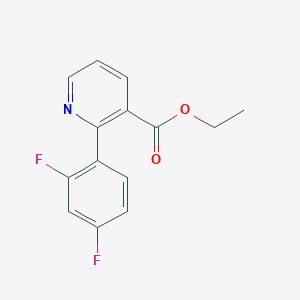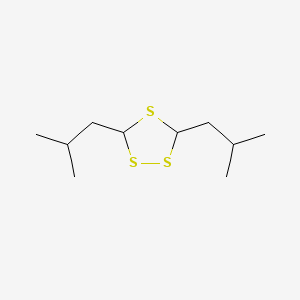
3,5-Diisobutyl-1,2,4-trithiolane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Flavor Chemistry in Fried Chicken
3,5-Diisobutyl-1,2,4-trithiolane has been identified in the volatiles isolated from fried chicken, contributing to its unique flavor. The mechanisms of its formation in fried chicken flavor are discussed, emphasizing its significance in food chemistry and flavor science (Hartman et al., 1984).
Chemical Reactions and Oxidation Studies
The compound has been studied in various chemical reactions, including its oxidation. For instance, the oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane, yielding different stereoisomeric oxides, has been investigated. This includes examining the structures of these oxides and dioxides, contributing to our understanding of sulfur-rich compounds' oxidation behavior (Oshida et al., 2004).
Applications in Mimicking Hydrogenase Enzymes
Research has explored the reactions of 1,2,4-trithiolane with nonacarbonyldiiron, leading to the formation of sulfurdithiolatodiiron complexes. These complexes are considered novel model complexes for the active site of [Fe-only] hydrogenase, an enzyme crucial in bioinorganic chemistry (Windhager et al., 2007).
Oxidation and Structural Analysis in Synthetic Chemistry
In synthetic chemistry, the oxidation of 1,2,4-trithiolane and its derivatives has been extensively studied. This includes the synthesis of S-oxides and dioxides of 1,2,4-trithiolane, providing insights into the structural changes upon oxidation. Such studies are significant for understanding the molecular structure and behavior of sulfur-containing compounds (Petzold et al., 2004).
Crystal and Molecular Structure Investigations
The crystal and molecular structure of various 1,2,4-trithiolane derivatives have been determined through single-crystal X-ray diffraction studies. These investigations are critical for understanding the molecular geometry and bonding characteristics of such compounds, which is valuable in materials science and crystallography (Beurskens et al., 1972).
Propriétés
IUPAC Name |
3,5-bis(2-methylpropyl)-1,2,4-trithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20S3/c1-7(2)5-9-11-10(13-12-9)6-8(3)4/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWIVNVANGCLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1SC(SS1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617909 | |
| Record name | 3,5-Bis(2-methylpropyl)-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisobutyl-1,2,4-trithiolane | |
CAS RN |
92900-67-9 | |
| Record name | 3,5-Bis(2-methylpropyl)-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Trithiolane, 3,5-bis(2-methylpropyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





